![molecular formula C12H15NO4S B362294 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone CAS No. 58722-35-3](/img/structure/B362294.png)
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
Overview
Description
“1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone” is a chemical compound with the molecular formula C12H15NO4S . It contains a morpholine ring, which is a common motif in many biologically active compounds .
Synthesis Analysis
The synthesis of morpholine derivatives often starts from 1,2-amino alcohols . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a phenyl ring through a sulfonyl group .
Chemical Reactions Analysis
Morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals . The synthesis of these compounds often involves reactions with 1,2-amino alcohols and related compounds .
Scientific Research Applications
Synthesis and Photophysical Characterization
One study discusses the synthesis of compounds utilizing a synthon related to 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone, highlighting their photophysical properties including luminescence and absorption spectra in various solvents. The compounds exhibit vibrational structure in their spectra, indicating potential applications in materials science and photophysical research (Pye, Fronczek, & Isovitsch, 2010).
Microwave-Assisted Synthesis
Another study presents a microwave-assisted synthesis approach for producing derivatives via the Mannich reaction, leading to compounds with well-defined crystal structures. This process emphasizes the efficiency and environmental benefits of using microwave irradiation for the synthesis of complex molecules (Aljohani et al., 2019).
Antibacterial Activity
Research on the condensation of 1-(4-morpholinophenyl) ethanone with aryl aldehydes to produce derivatives has shown that these compounds, upon further processing, exhibit antibacterial activity. This suggests a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Cancer Treatment Applications
A significant application is in the field of cancer treatment, where derivatives have been identified as inhibitors of DNA-dependent protein kinase, a key enzyme in DNA repair pathways. These inhibitors enhance the effectiveness of treatments that induce DNA double-strand breaks, offering a promising strategy for cancer therapy (Kashishian et al., 2003).
Chemical Synthesis Under Microwave Irradiation
The synthesis of specific derivatives under microwave irradiation, yielding significant results in terms of efficiency and yield, underlines the role of advanced synthesis techniques in improving chemical production processes (Lin-han, 2010).
Safety and Hazards
Future Directions
The future directions for “1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone” and similar compounds could involve further exploration of their potential applications in drug discovery . The morpholine motif is a versatile scaffold for novel biologically active compounds , and there is ongoing research into the synthesis and applications of morpholine derivatives .
properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKDMMVZORPXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974251 | |
Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58722-35-3 | |
Record name | 1-[4-(4-Morpholinylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58722-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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